1-Chloro-3-(2-methoxyethoxy)propane
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Overview
Description
1-Chloro-3-(2-methoxyethoxy)propane is an organic compound with the molecular formula C8H17ClO3. It is a chlorinated ether, characterized by the presence of a chlorine atom attached to a propane chain, which is further substituted with a methoxyethoxy group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-methoxyethoxy)propane can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium methoxyethoxide. The reaction typically occurs under reflux conditions, where the sodium methoxyethoxide acts as a nucleophile, displacing the chlorine atom on the propane chain to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase-transfer catalysts can enhance the reaction efficiency by facilitating the transfer of reactants between different phases, thus speeding up the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-methoxyethoxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Formed through oxidation.
Alkanes: Formed through reduction.
Scientific Research Applications
1-Chloro-3-(2-methoxyethoxy)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-methoxyethoxy)propane involves its reactivity as a chlorinated ether. The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications, where the compound acts as a building block for more complex molecules .
Comparison with Similar Compounds
- 1-Chloro-2-(2-methoxyethoxy)ethane
- 1-Chloro-3-(2-ethoxyethoxy)propane
- 1-Bromo-3-(2-methoxyethoxy)propane
Comparison: 1-Chloro-3-(2-methoxyethoxy)propane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to 1-Chloro-2-(2-methoxyethoxy)ethane, it has an additional carbon in the chain, affecting its boiling point and solubility. The presence of a chlorine atom, as opposed to bromine in 1-Bromo-3-(2-methoxyethoxy)propane, also influences its reactivity and the types of reactions it undergoes .
Properties
Molecular Formula |
C6H13ClO2 |
---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
1-chloro-3-(2-methoxyethoxy)propane |
InChI |
InChI=1S/C6H13ClO2/c1-8-5-6-9-4-2-3-7/h2-6H2,1H3 |
InChI Key |
QAVPXDOBBYILCX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCCCl |
Origin of Product |
United States |
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